3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 3-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 2-position makes it a versatile intermediate for further functionalization and drug development .
Properties
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSKBCORIVVKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724485 |
Source
|
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-29-6 |
Source
|
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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